(Z)-1-Bromo-2-fluoroethylene
Overview
Description
(Z)-1-Bromo-2-fluoroethylene: is an organohalogen compound characterized by the presence of both bromine and fluorine atoms attached to an ethylene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogen Exchange Reaction: One common method for synthesizing (Z)-1-Bromo-2-fluoroethylene involves the halogen exchange reaction. This process typically uses a fluorinated ethylene precursor and a brominating agent under controlled conditions to achieve the desired product.
Dehydrohalogenation: Another method involves the dehydrohalogenation of a suitable precursor, such as 1,2-dibromo-2-fluoroethane, using a strong base like potassium tert-butoxide. This reaction proceeds under anhydrous conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogen exchange reactions using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (Z)-1-Bromo-2-fluoroethylene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The compound can participate in addition reactions with various reagents, including hydrogen halides, to form new organohalogen compounds.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form fluoroalkenes or other unsaturated compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Addition Reactions: Hydrogen halides (e.g., hydrogen chloride) in the presence of a catalyst.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide under anhydrous conditions.
Major Products Formed:
- Substitution reactions yield various substituted ethylene derivatives.
- Addition reactions produce dihalogenated ethylene compounds.
- Elimination reactions result in the formation of fluoroalkenes.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (Z)-1-Bromo-2-fluoroethylene serves as a building block in the synthesis of more complex organofluorine and organobromine compounds.
Catalysis: It is used in catalytic studies to understand the behavior of halogenated ethylenes in various catalytic processes.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in the development of pharmaceuticals, particularly those requiring halogenated intermediates.
Biochemical Studies: It is used in studies to explore the effects of halogenated compounds on biological systems.
Industry:
Material Science: this compound is used in the production of specialty polymers and materials with unique properties.
Agriculture: It is explored for its potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-1-Bromo-2-fluoroethylene involves its interaction with various molecular targets through halogen bonding and other non-covalent interactions. The presence of both bromine and fluorine atoms allows the compound to engage in unique interactions with enzymes, receptors, and other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
(E)-1-Bromo-2-fluoroethylene: The geometric isomer of (Z)-1-Bromo-2-fluoroethylene with different spatial arrangement of atoms.
1,2-Dibromo-2-fluoroethane: A related compound with two bromine atoms and one fluorine atom.
1-Bromo-2-chloroethylene: A similar compound where the fluorine atom is replaced by chlorine.
Uniqueness:
Geometric Isomerism: The (Z)-configuration of 1-Bromo-2-fluoroethylene imparts unique chemical properties compared to its (E)-isomer.
Reactivity: The presence of both bromine and fluorine atoms in the (Z)-configuration influences the compound’s reactivity and interaction with other molecules, making it distinct from other halogenated ethylenes.
Properties
IUPAC Name |
1-bromo-2-fluoroethene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrF/c3-1-2-4/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNODEIRSLUOUMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CBr)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrF | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101312516 | |
Record name | Ethene, 1-bromo-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101312516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460-11-7 | |
Record name | Ethene, 1-bromo-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=460-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethene, 1-bromo-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101312516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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